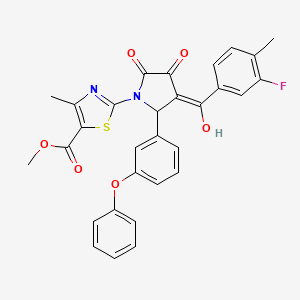

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS: 618072-65-4) is a heterocyclic compound with a molecular formula of C24H18F2N2O5S and a molecular weight of 484.5 g/mol . Its structure integrates a thiazole-5-carboxylate core linked to a dihydro-1H-pyrrol-1-yl moiety. The compound’s planar conformation is disrupted by the perpendicular orientation of one fluorophenyl group, as observed in isostructural analogs .

Properties

CAS No. |

618072-63-2 |

|---|---|

Molecular Formula |

C30H23FN2O6S |

Molecular Weight |

558.6 g/mol |

IUPAC Name |

methyl 2-[(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C30H23FN2O6S/c1-16-12-13-19(15-22(16)31)25(34)23-24(18-8-7-11-21(14-18)39-20-9-5-4-6-10-20)33(28(36)26(23)35)30-32-17(2)27(40-30)29(37)38-3/h4-15,24,34H,1-3H3/b25-23+ |

InChI Key |

RQQSPMONSCHTIJ-WJTDDFOZSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)OC5=CC=CC=C5)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Aldol Condensation: This reaction involves the formation of carbon-carbon bonds between aldehydes or ketones and compounds containing active methylene groups.

Cyclization Reactions: These reactions are used to form the pyrrole and thiazole rings.

Esterification: This step involves the formation of the ester group in the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of molecules featuring a thiazole-pyrrolone scaffold with variable aryl and ester substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Lipophilicity: The ethyl ester in CAS 609794-26-5 increases molecular weight and lipophilicity compared to the methyl ester in the parent compound (484.5 vs. 540.6 g/mol) .

Polar Functional Groups and Solubility :

- The 4-hydroxy-3-methoxyphenyl substituent in CAS CID 16429144 introduces hydrogen-bonding capacity, which may improve aqueous solubility .

Halogenation and Bioactivity: The 3-fluoro-4-methylbenzoyl group in the parent compound (618072-65-4) provides metabolic stability compared to non-fluorinated analogs .

Synthetic Yields and Methods :

- Suzuki-Miyaura coupling reactions (e.g., using Pd catalysts and boronic acids) are common for these analogs, with yields ranging from 46% () to higher efficiencies for simpler substituents .

Research Implications

The structural diversity within this class highlights the tunability of physicochemical properties through substituent modification. For instance:

- Ester Groups : Methyl vs. ethyl esters influence metabolic clearance rates.

- Aryl Substitutents : Fluorophenyl groups enhance stability, while methoxy/hydroxy groups improve solubility.

- Benzoyl Variations : Longer alkoxy chains (e.g., butoxy) increase lipophilicity but may reduce oral bioavailability.

These insights are critical for optimizing pharmacokinetic profiles in drug development, particularly for targets requiring balanced solubility and membrane penetration.

Biological Activity

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The compound has the following structural formula:

Key Features:

- Molecular Weight : 468.51 g/mol

- Functional Groups : Contains thiazole, pyrrole, and phenolic structures which are often associated with various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition :

- The compound exhibits inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, compounds with similar structures have shown IC50 values ranging from 10 µM to 20 µM against AChE and BChE .

-

Antioxidant Activity :

- The presence of hydroxyl groups in the structure contributes to its antioxidant properties, potentially reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

- Anti-inflammatory Effects :

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Biological Activity Summary

Case Study 1: Neuroprotective Effects

In vitro studies on similar compounds have shown neuroprotective effects against neurotoxicity induced by amyloid-beta peptides. These compounds demonstrated the ability to reduce cell death and improve neuronal survival rates, indicating potential applications in Alzheimer's disease treatment .

Case Study 2: Anticancer Activity

Research on structurally related thiazole derivatives revealed significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7). The mechanism was attributed to apoptosis induction and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.